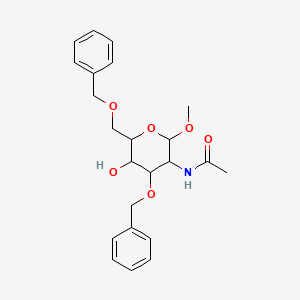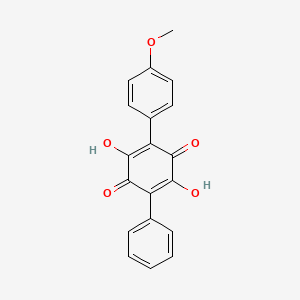
2,5-Dihydroxy-3-(4-methoxyphenyl)-6-phenyl-1,4-benzoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dihydroxy-3-(4-methoxyphenyl)-6-phenyl-1,4-benzoquinone is an organic compound that belongs to the class of benzoquinones This compound is characterized by its two hydroxyl groups, a methoxyphenyl group, and a phenyl group attached to the benzoquinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-3-(4-methoxyphenyl)-6-phenyl-1,4-benzoquinone typically involves the oxidation of appropriate precursors. One common method is the oxidation of 2,5-dihydroxy-3-(4-methoxyphenyl)-6-phenylbenzene using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an organic solvent like acetone or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of oxidizing agents and solvents can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydroxy-3-(4-methoxyphenyl)-6-phenyl-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in solvents like acetone or dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: More oxidized quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
2,5-Dihydroxy-3-(4-methoxyphenyl)-6-phenyl-1,4-benzoquinone has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dihydroxy-3-(4-methoxyphenyl)-6-phenyl-1,4-benzoquinone involves its ability to undergo redox reactions. The compound can act as an electron acceptor or donor, which allows it to participate in various biochemical processes. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. The molecular targets and pathways involved include interactions with cellular enzymes and proteins that regulate oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dihydroxy-3-(4-hydroxyphenyl)-6-phenyl-1,4-benzoquinone
- 2,5-Dihydroxy-3-(4-methylphenyl)-6-phenyl-1,4-benzoquinone
- 2,5-Dihydroxy-3-(4-chlorophenyl)-6-phenyl-1,4-benzoquinone
Uniqueness
2,5-Dihydroxy-3-(4-methoxyphenyl)-6-phenyl-1,4-benzoquinone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with biological targets and improve its solubility in organic solvents, making it more versatile for various applications.
Properties
CAS No. |
6172-50-5 |
|---|---|
Molecular Formula |
C19H14O5 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
2,5-dihydroxy-3-(4-methoxyphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C19H14O5/c1-24-13-9-7-12(8-10-13)15-18(22)16(20)14(17(21)19(15)23)11-5-3-2-4-6-11/h2-10,20,23H,1H3 |
InChI Key |
ARQIUFDEIJRCRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12285960.png)
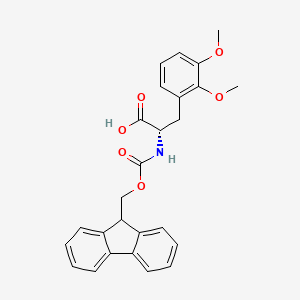


![2-Ethynylbicyclo[2.2.1]heptane](/img/structure/B12285979.png)
![17-ethynyl-3-methoxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12285984.png)
![(3R,5R,8S,9S,10S,11S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,11-diol](/img/structure/B12285993.png)
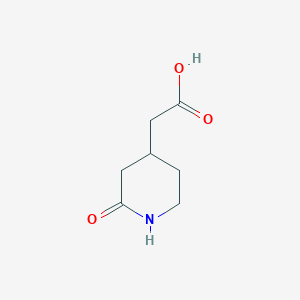
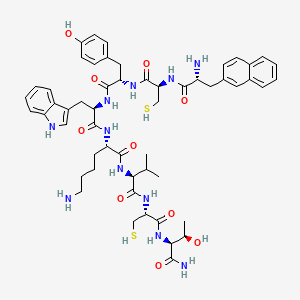
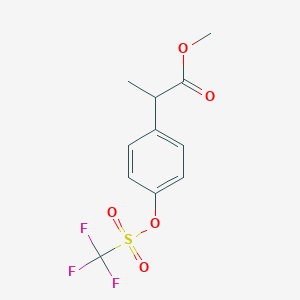

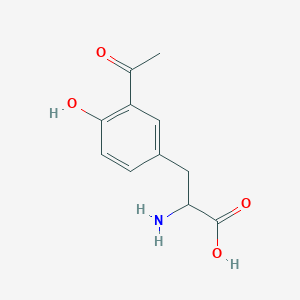
![benzyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12286018.png)
